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Compound of Interest

Compound Name:
Ethyl 4-hydroxy-3-methoxy-5-

nitrobenzoate

CAS No.: 64095-07-4

Cat. No.: B1499346

Get Quote

Executive Summary
Ethyl 5-nitrovanillate (Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate) is a critical intermediate

in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, most notably Entacapone

and Opicapone. These pharmacological agents are essential in the management of

Parkinson’s disease, serving as adjuncts to levodopa therapy.

This guide details the synthesis of ethyl 5-nitrovanillate starting from vanillic acid. While

alternative routes exist (e.g., nitration of ethyl vanillate), this guide focuses on the Nitration-First

Pathway (Vanillic Acid

5-Nitrovanillic Acid

Ethyl 5-nitrovanillate). This route is preferred in many process development settings due to the
high stability of the intermediate 5-nitrovanillic acid and the avoidance of ester hydrolysis during
the harsh nitration phase.
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The synthesis consists of two unit operations:

Regioselective Nitration: Electrophilic aromatic substitution (EAS) of vanillic acid to introduce

a nitro group at the C5 position.

Esterification: Conversion of the carboxylic acid moiety to an ethyl ester using thionyl

chloride and ethanol.

Pathway Logic & Selectivity
Vanillic Acid Activation: The starting material contains a hydroxyl group (-OH) and a methoxy

group (-OCH

). Both are strong activating groups and ortho, para-directors.

Regiochemistry: The C1 position is occupied by the carboxyl group (meta-director). The C3

and C4 positions are occupied. The C2 position is sterically hindered (sandwiched between

the carboxyl and methoxy groups). The C5 position is ortho to the hydroxyl group and meta

to the carboxyl group, making it the electronically and sterically favored site for electrophilic

attack.
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Figure 1: Strategic synthesis pathway from Vanillic Acid to Ethyl 5-nitrovanillate.
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Step 1: Regioselective Nitration
Objective: Synthesize 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid).

Mechanism
The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The nitronium ion (

), generated from nitric acid, attacks the electron-rich aromatic ring. The hydroxyl group at C4
strongly activates the C5 position.

Experimental Protocol
Parameter Specification

Reagents
Vanillic Acid (1.0 eq), Nitric Acid (65-70%, 1.1-

1.5 eq), Glacial Acetic Acid (Solvent)

Temperature 0°C to 20°C (Strict Control)

Reaction Time 1 - 4 hours

Yield Target 45% - 75% (Dependent on purity requirements)

Step-by-Step Methodology:

Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition

funnel, dissolve Vanillic Acid (20 g) in Glacial Acetic Acid (200 mL). Stir until fully dissolved.

Cooling: Cool the solution to 0–5°C using an ice/salt bath.

Addition: Add Nitric Acid (65%, ~10 mL) dropwise over 30–45 minutes.

Expert Insight: The rate of addition must be controlled to keep the internal temperature

below 10°C. Rapid addition leads to oxidative byproducts (ring cleavage) and dinitro

species.

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. The

solution will turn from clear/pale to a deep yellow/orange.
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Monitoring: Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). Look for the

disappearance of the vanillic acid spot and the appearance of a lower Rf yellow spot.

Quenching: Pour the reaction mixture slowly into Ice Water (500 mL) with vigorous stirring.

The product will precipitate as a yellow solid.[1][2][3][4]

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL)

to remove residual acid.

Purification: Recrystallize from ethanol or acetic acid/water if high purity (>98%) is required.

Characterization: Melting Point ~216–219°C [1].

Step 2: Acid-Catalyzed Esterification[5]
Objective: Convert 5-nitrovanillic acid to ethyl 5-nitrovanillate.

Mechanism
This step utilizes Thionyl Chloride (SOClngcontent-ng-c1989010908="" _nghost-ng-

c2193002942="" class="inline ng-star-inserted">

) and Ethanol.

Activation: SOCl

reacts with the carboxylic acid to form an acid chloride intermediate (or mixed anhydride),
releasing SO

and HCl.

Nucleophilic Attack: Ethanol attacks the activated carbonyl carbon.

Elimination: Tetrahedral intermediate collapses to form the ester.

Why SOCl

over H

SO
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? While Fischer esterification (H

SO

) is cheaper, SOCl

drives the reaction to completion by generating gaseous byproducts (SO

, HCl), removing equilibrium constraints and simplifying workup.

Experimental Protocol
Parameter Specification

Reagents

5-Nitrovanillic Acid (1.0 eq), Thionyl Chloride

(1.2-1.5 eq), Absolute Ethanol

(Solvent/Reagent)

Temperature Reflux (78°C)

Reaction Time 3 - 6 hours

Yield Target > 90%

Step-by-Step Methodology:

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl

) or nitrogen line. Caution: SO

and HCl gases are toxic; vent to a scrubber.

Slurry: Suspend 5-Nitrovanillic Acid (10 g) in Absolute Ethanol (100 mL).

Activation: Cool the mixture to 0°C. Add Thionyl Chloride (5 mL) dropwise.

Expert Insight: The reaction is exothermic.[3] Adding SOCl

to cold alcohol minimizes the formation of alkyl halides (Et-Cl) as side products.

Reflux: Heat the mixture to reflux (approx. 80°C). The solid will gradually dissolve as it

converts to the ester.
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Completion: Reflux for 3–4 hours. Monitor by TLC (The acid spot will disappear; the ester

spot is usually higher Rf and less polar).

Workup:

Evaporate the solvent under reduced pressure (Rotavap) to remove excess ethanol and

residual SOCl

.

Dissolve the residue in Ethyl Acetate (100 mL).

Wash with Saturated NaHCO

solution (2 x 50 mL) to neutralize any remaining acid.

Wash with Brine (50 mL), dry over anhydrous Na

SO

, and concentrate.

Final Product: The resulting solid is Ethyl 5-nitrovanillate. It typically presents as a yellow

crystalline solid.
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Figure 2: Workflow for the esterification of 5-nitrovanillic acid using Thionyl Chloride.

Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical data should be

verified:

Appearance: Yellow crystalline powder.[5]

Melting Point: The ester typically melts in the range of 105–110°C (Note: The acid precursor

melts at ~216°C; a sharp drop in melting point confirms esterification).
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1H NMR (DMSO-d6 or CDCl3):

1.35 (t, 3H, -CH

CH

)

3.95 (s, 3H, -OCH

)

4.35 (q, 2H, -CH

CH

)

7.6–7.8 (aromatic protons, typically showing meta-coupling or singlet-like peaks
depending on resolution).

10.5–11.0 (broad s, 1H, -OH).

Safety & Scale-Up Considerations
Thermal Runaway (Nitration): The nitration of electron-rich phenols is highly exothermic. On

a scale >100g, active cooling jackets and emergency quench protocols are mandatory.

Gas Evolution (Esterification): The SOCl

method generates stoichiometric quantities of SO

and HCl gas. On a lab scale, a base trap (NaOH solution) is required. On a pilot scale, a
scrubber system is essential.

Chemical Burns: Nitric acid and Thionyl chloride are corrosive. Vanillic acid derivatives can

be skin irritants. Full PPE (gloves, goggles, lab coat) is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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